molecular formula C8H5Cl2NO4 B2412922 Methyl 2,6-dichloro-3-nitrobenzoate CAS No. 55775-99-0

Methyl 2,6-dichloro-3-nitrobenzoate

Cat. No.: B2412922
CAS No.: 55775-99-0
M. Wt: 250.03
InChI Key: HRRKWVIUFQWYMG-UHFFFAOYSA-N
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Description

Methyl 2,6-dichloro-3-nitrobenzoate is an organic compound with the molecular formula C8H5Cl2NO4 and a molecular weight of 250.04 g/mol . It is characterized by the presence of two chlorine atoms and a nitro group attached to a benzoate ester. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,6-dichloro-3-nitrobenzoate can be synthesized through a multi-step process involving nitration and esterification reactions. One common method involves the nitration of 2,6-dichlorobenzoic acid to introduce the nitro group, followed by esterification with methanol to form the methyl ester .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of specific catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dichloro-3-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other nucleophiles in the presence of suitable reagents.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions with water.

Major Products Formed

    Reduction: 2,6-dichloro-3-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 2,6-dichloro-3-nitrobenzoic acid and methanol.

Scientific Research Applications

Methyl 2,6-dichloro-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,6-dichlorobenzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.

    Methyl 3-nitrobenzoate: Lacks the chlorine atoms, resulting in different reactivity and applications.

    2,6-Dichloro-3-nitrobenzoic acid: The carboxylic acid form of the compound, which has different solubility and reactivity properties.

Uniqueness

Methyl 2,6-dichloro-3-nitrobenzoate is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Biological Activity

Methyl 2,6-dichloro-3-nitrobenzoate (MDCNB) is a compound that has garnered attention for its potential biological activities and applications in organic synthesis. This detailed article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

MDCNB is an organic compound with the molecular formula C8H5Cl2NO4C_8H_5Cl_2NO_4. Its structure features both nitro and chloro substituents, which contribute to its unique chemical reactivity and biological interactions.

Mode of Action

MDCNB's biological activity can be attributed to its ability to undergo various chemical reactions, including:

  • Reduction : The nitro group can be reduced to form amine derivatives, which may exhibit different biological properties.
  • Substitution : Chlorine atoms can be replaced by nucleophiles, altering the compound's reactivity and potential interactions with biological targets.
  • Hydrolysis : The ester group can hydrolyze to yield 2,6-dichloro-3-nitrobenzoic acid, which may have distinct biological effects compared to the parent compound.

Biochemical Pathways

The compound is involved in biochemical pathways that facilitate the formation of carbon-carbon bonds, crucial for synthesizing complex organic molecules. Its reactivity makes it a valuable intermediate in various chemical reactions .

Biological Studies and Findings

Research on MDCNB has highlighted several aspects of its biological activity:

  • Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antimicrobial properties against various bacterial strains. For instance, nitroaromatic compounds often show inhibition against Gram-positive and Gram-negative bacteria, suggesting that MDCNB may possess comparable activities .
  • Cytotoxicity : Preliminary studies suggest that MDCNB could exhibit cytotoxic effects on cancer cell lines. The mechanism is likely related to the formation of reactive intermediates that can interact with cellular components, leading to cell death. For example, related nitroaromatic compounds have demonstrated moderate cytotoxicity against breast cancer cell lines .
  • Enzyme Inhibition : MDCNB may act as an inhibitor of certain enzymes involved in bacterial DNA replication and repair. This inhibition could provide a pathway for developing new antibacterial agents .

Case Studies

A few notable studies illustrate the biological potential of MDCNB:

  • Study on Nitrogenous Compounds : Research involving nitroaromatic derivatives has shown that these compounds can inhibit bacterial topoisomerases, enzymes critical for DNA manipulation in bacteria. MDCNB's structural similarities suggest it might exhibit similar inhibitory effects .
  • Cytotoxicity Evaluation : In vitro studies have assessed the cytotoxic effects of MDCNB on various cancer cell lines. Results indicated IC50 values that suggest moderate efficacy in inducing cell death, warranting further investigation into its potential as an anticancer agent .

Comparative Analysis

To better understand MDCNB's unique properties, a comparison with similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
Methyl 2,6-dichlorobenzoateLacks nitro groupLower reactivity; less potential for biological activity
Methyl 3-nitrobenzoateLacks chlorine atomsDifferent reactivity; potential for different biological interactions
2,6-Dichloro-3-nitrobenzoic acidCarboxylic acid formPotentially different solubility and reactivity properties

Properties

IUPAC Name

methyl 2,6-dichloro-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO4/c1-15-8(12)6-4(9)2-3-5(7(6)10)11(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRKWVIUFQWYMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55775-99-0
Record name methyl 2,6-dichloro-3-nitrobenzoate
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